molecular formula C22H18N2S B2964038 1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine CAS No. 339026-76-5

1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine

Cat. No. B2964038
CAS RN: 339026-76-5
M. Wt: 342.46
InChI Key: UOTZJZYNWWBLMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine is a chemical compound with the molecular formula C22H18N2S . It is a complex organic compound that is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine consists of a phthalazine core with a benzyl group and a 4-methylphenyl sulfanyl group attached . The exact 3D structure and conformation would depend on the specific conditions and environment .

Scientific Research Applications

Metabolism and Enzyme Interaction
1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine, as part of a broader class of compounds including phthalazine derivatives, has been studied for its metabolic pathways and enzyme interactions. For instance, the metabolism of Lu AA21004, a compound with a similar structure, involves oxidative pathways catalyzed by enzymes such as CYP2D6, CYP2C9, CYP3A4/5, and CYP2A6, leading to various metabolites (Hvenegaard et al., 2012). This information is crucial for understanding the drug metabolism and designing compounds with desired pharmacokinetic profiles.

Synthesis and Biological Screening
The synthesis and biological evaluation of 4-Benzyl-2H-phthalazine derivatives have revealed their potential antimicrobial activities against various Gram-positive, Gram-negative bacteria, and fungi. For example, specific derivatives have shown promising effects, indicating the therapeutic potential of these compounds (El-Wahab et al., 2011). Such studies are foundational for the development of new antimicrobial agents.

Anticancer Activities
Research into 1,4-disubstituted phthalazines has identified compounds with significant in vitro anticancer activity against various cancer cell lines. For instance, certain analogues of 1-anilino-4-(arylsulfanylmethyl)phthalazines demonstrated higher activity than cisplatin controls in cancer cell line assays, highlighting the potential of these derivatives in cancer therapy (Li et al., 2006).

Polymer Applications
Phthalazine derivatives have also found applications in polymer science, such as the synthesis of high molecular weight linear polymers from 4-(4-hydroxyphenyl)phthalazin-1-one. These polymers exhibit high thermal oxidative stability and glass transition temperatures, making them suitable for advanced material applications (Berard et al., 1994).

Inhibitory Activity Towards Enzymes
The synthesis and evaluation of 4-Benzylamino-1-chloro-6-substituted phthalazines have revealed inhibitory activities toward enzymes such as phosphodiesterase 5 (PDE5), with certain compounds showing potent vasorelaxant effects. This suggests potential therapeutic applications in cardiovascular diseases (Watanabe et al., 1998).

Safety and Hazards

The safety data sheet for 1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine indicates that it should be handled with care . Specific hazard statements and precautionary measures are not provided in the search results .

properties

IUPAC Name

1-benzyl-4-(4-methylphenyl)sulfanylphthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2S/c1-16-11-13-18(14-12-16)25-22-20-10-6-5-9-19(20)21(23-24-22)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTZJZYNWWBLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NN=C(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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